ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate
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Overview
Description
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Amidation: The triazole derivative is then subjected to amidation with ethyl 3-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It is explored for use in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can be compared with other triazole derivatives, such as:
- Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate
- 5-methyl-3-phenyl-1H-pyrazol-1-yl-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the triazole ring and the benzoate moiety in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
ethyl 3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)14-8-7-9-15(12-14)20-18(24)17-13(2)23(22-21-17)16-10-5-4-6-11-16/h4-12H,3H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIBAILWWIHIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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